molecular formula C18H15ClO3 B5732439 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No. B5732439
M. Wt: 314.8 g/mol
InChI Key: QMLIQDVERVYHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Biochemical and Physiological Effects:
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In addition, it has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have suggested that it may have potential therapeutic effects for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments is its relative ease of synthesis. It can be synthesized using simple and readily available starting materials, and the reaction conditions are relatively mild. In addition, it has been shown to have potent enzyme inhibitory activity, which makes it a useful tool for studying the role of specific enzymes in biological systems.
However, there are also some limitations to using 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its biological activity may be affected by factors such as pH, temperature, and solvent choice, which could complicate experimental design and interpretation.

Future Directions

There are many potential future directions for research on 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One direction is to further investigate its mechanism of action, particularly with regard to its enzyme inhibitory activity. This could involve studying its interactions with specific enzymes and receptors, as well as its effects on other biochemical pathways.
Another direction is to explore its potential therapeutic applications, particularly for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This could involve testing its efficacy in animal models of these diseases, as well as studying its pharmacokinetics and toxicity.
Finally, there is potential for the development of new derivatives of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one with improved biological activity and selectivity. This could involve modifying the structure of the compound to enhance its binding affinity for specific enzymes or receptors, or to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves the reaction of 3-chlorobenzyl bromide with 4,7-dimethylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In biochemistry, it has been studied for its enzyme inhibitory activity, particularly as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

5-[(3-chlorophenyl)methoxy]-4,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-11-6-15(21-10-13-4-3-5-14(19)9-13)18-12(2)8-17(20)22-16(18)7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLIQDVERVYHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

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